Cas no 2137879-40-2 (tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate)

tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3-thiazolo[5,4-c]azepine-5-carboxylateは、複雑なヘテロ環構造を持つ有機化合物です。この化合物は、1,3-チアゾロ環とアゼピン環が縮合した特徴的な骨格を持ち、tert-ブトキシカルボニル(Boc)保護基によってアミン部位が保護されています。その立体構造と官能基の配置により、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとして機能します。特に、Boc保護基の存在下で選択的な反応が可能であり、有機合成化学における多段階反応での利用に適しています。また、この化合物の安定性は、保管や取扱いの面で利点となります。

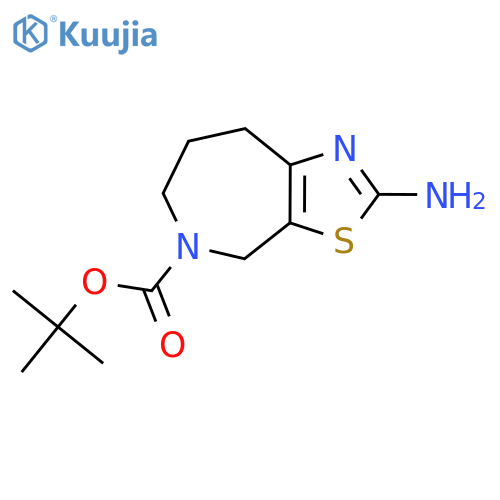

2137879-40-2 structure

商品名:tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate

tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate

- 2137879-40-2

- AKOS040811799

- EN300-1165267

- tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate

-

- インチ: 1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-8-9(7-15)18-10(13)14-8/h4-7H2,1-3H3,(H2,13,14)

- InChIKey: WYLSTEDECFYPRS-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC2=C1CN(C(=O)OC(C)(C)C)CCC2

計算された属性

- せいみつぶんしりょう: 269.11979803g/mol

- どういたいしつりょう: 269.11979803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1165267-0.1g |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 0.1g |

$2050.0 | 2023-07-10 | ||

| Enamine | EN300-1165267-10.0g |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 10.0g |

$10018.0 | 2023-07-10 | ||

| Enamine | EN300-1165267-5.0g |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 5.0g |

$6757.0 | 2023-07-10 | ||

| Enamine | EN300-1165267-2500mg |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 2500mg |

$4566.0 | 2023-10-03 | ||

| Enamine | EN300-1165267-1.0g |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 1.0g |

$2330.0 | 2023-07-10 | ||

| Enamine | EN300-1165267-5000mg |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 5000mg |

$6757.0 | 2023-10-03 | ||

| Enamine | EN300-1165267-100mg |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 100mg |

$2050.0 | 2023-10-03 | ||

| Enamine | EN300-1165267-2.5g |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 2.5g |

$4566.0 | 2023-07-10 | ||

| Enamine | EN300-1165267-0.5g |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 0.5g |

$2236.0 | 2023-07-10 | ||

| Enamine | EN300-1165267-250mg |

tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |

2137879-40-2 | 250mg |

$2143.0 | 2023-10-03 |

tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

2137879-40-2 (tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量